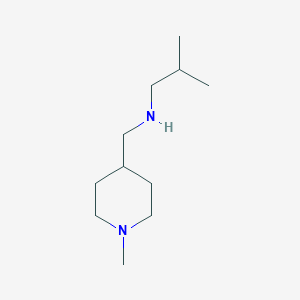

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine

Description

2-Methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is a tertiary amine derivative featuring a branched alkyl chain and a piperidine-substituted methyl group. Notably, this compound is marketed as a building block for medicinal chemistry research (CymitQuimica, Ref: 3D-FCC57018), with commercial availability in milligram to gram quantities .

Properties

IUPAC Name |

2-methyl-N-[(1-methylpiperidin-4-yl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWVEEVWXKJISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine typically involves the reaction of 1-methylpiperidine with 2-methylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound shares structural motifs with several κ-opioid receptor (KOR) antagonists, but its pharmacological profile remains less characterized. Below is a comparative analysis with key analogs:

Key Findings from Comparative Studies

Structural Determinants of Selectivity

- PF-04455242’s biphenyl-pyrrolidine sulfonyl group confers high KOR affinity (Ki = 3 nM) and selectivity over μ-opioid receptors (MORs) (Ki = 64 nM) . In contrast, this compound lacks the sulfonyl and biphenyl moieties, which may reduce KOR binding potency .

- BTRX-335140’s 1,2,4-oxadiazole ring enhances metabolic stability and brain penetration, contributing to its clinical advancement .

Pharmacokinetic and Duration of Action PF-04455242 exhibits rapid clearance (t1/2 = 2–4 hours in rats) and dose-dependent KOR occupancy, suitable for short-term dosing . NorBNI, a traditional KOR antagonist, has an unusually long duration of action (weeks), attributed to irreversible JNK pathway activation . Neither this compound nor PF-04455242 share this mechanism .

Clinical Relevance JNJ-67953964 demonstrated efficacy in reducing stress-induced reinstatement of cocaine seeking in primates, supporting its development for addiction treatment .

Mechanistic Divergence

- PF-04455242 : Blocks KOR agonist-induced pERK signaling without affecting basal ERK activity, indicating inverse agonism .

- NorBNI: Prolonged KOR antagonism via JNK activation, complicating its use in chronic settings .

- This compound: Unknown mechanism; its piperidine core may favor interactions with σ or dopamine receptors, requiring further validation.

Biological Activity

2-Methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine, also known by its CAS number 1305570-18-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₄N₂

- Molecular Weight : 184.32 g/mol

- CAS Number : 1305570-18-6

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. This interaction can lead to significant effects on mood regulation and cognitive functions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neurological Effects

Preliminary studies suggest that this compound may influence neurotransmitter release and receptor activity, potentially offering therapeutic benefits in conditions like anxiety and depression. Its structural similarity to known psychoactive substances suggests it may modulate central nervous system (CNS) activity.

3. Cell Proliferation and Differentiation

Research indicates that compounds with similar structures can affect cell proliferation and differentiation in cancer cell lines. Investigating this compound's effects on cancer cells could reveal its potential as an anticancer agent.

Case Studies

Several studies have examined the effects of structurally related compounds on biological systems:

| Study | Findings |

|---|---|

| Ali et al. (1997) | Explored the effects of piperidine derivatives on Leishmania major, indicating potential antiparasitic activity. |

| Ambigaipalan et al. (2016) | Investigated phenolic compounds' antioxidant activities, providing insights into the cellular mechanisms that could be relevant for understanding similar compounds' effects. |

| Recent Pharmacological Reviews | Highlighted the role of piperidine derivatives in modulating neurotransmitter systems, suggesting implications for mood disorders and neurodegenerative diseases. |

Research Findings

Recent findings indicate that the biological activity of compounds like this compound is influenced by their ability to bind to specific receptors in the brain. For instance, studies have shown that certain piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.